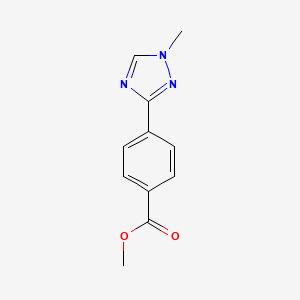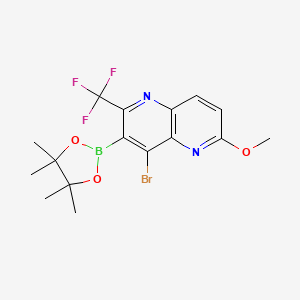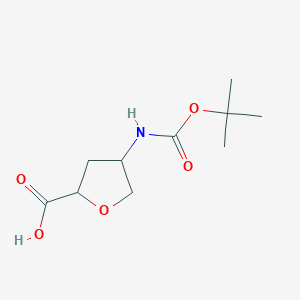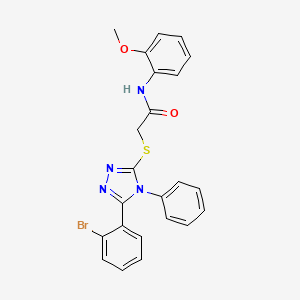
2,3-Dichloro-5-mercaptopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-5-mercaptopyridine is a chlorinated heterocyclic compound with significant importance in organic chemistry. This compound is characterized by the presence of two chlorine atoms and a mercapto group attached to a pyridine ring. It is known for its reactivity and versatility in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-mercaptopyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of pentachloropyridine with potassium or sodium hydrogen sulfide, which results in the formation of 2,3,5,6-tetrachloro-4-mercaptopyridine . This intermediate can then be selectively dechlorinated to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes, where pyridine or its derivatives are treated with chlorine gas under controlled conditions. The reaction parameters, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichloro-5-mercaptopyridine undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, sulfonic acids, and sulfoxides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-5-mercaptopyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds and is used in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-5-mercaptopyridine involves its reactivity with various biological and chemical targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The chlorine atoms can participate in electrophilic substitution reactions, further modifying the compound’s reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
2-Chloropyridine: A simpler chlorinated pyridine with one chlorine atom, used in the synthesis of fungicides and insecticides.
2,3,5,6-Tetrachloro-4-mercaptopyridine: A more heavily chlorinated derivative, used as an intermediate in organic synthesis.
2-Mercaptopyridine: A non-chlorinated analog, used in the study of sulfur-containing compounds and as a ligand in coordination chemistry.
Uniqueness: 2,3-Dichloro-5-mercaptopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a versatile intermediate in various chemical reactions. Its combination of chlorine and mercapto groups allows for a wide range of chemical modifications, making it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C5H3Cl2NS |
|---|---|
Molekulargewicht |
180.05 g/mol |
IUPAC-Name |
5,6-dichloropyridine-3-thiol |
InChI |
InChI=1S/C5H3Cl2NS/c6-4-1-3(9)2-8-5(4)7/h1-2,9H |
InChI-Schlüssel |
CLNUFJRUYLRBSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)Cl)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate](/img/structure/B15054259.png)
![N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B15054265.png)
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15054273.png)
![6-Amino-4-(2-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054280.png)


![3-Amino-N-(2,3-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15054295.png)

![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide](/img/structure/B15054305.png)
![6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15054309.png)



![2-Fluorobenzo[d]oxazole-4-carbonitrile](/img/structure/B15054334.png)
